Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-
Description
The compound 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine is a halogenated, trifluoromethyl-substituted pyrimidine derivative. Its structure features a pyrimidine core with substituents at positions 2 (trifluoromethyl), 4 (chloro), 5 (phenyl), and 6 (4-methylphenyl). The trifluoromethyl group enhances metabolic stability and lipophilicity, while chlorine and aromatic substituents influence electronic properties and intermolecular interactions .
Properties
CAS No. |
651315-71-8 |
|---|---|
Molecular Formula |
C18H12ClF3N2 |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H12ClF3N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(19)24-17(23-15)18(20,21)22/h2-10H,1H3 |
InChI Key |
KCMDJJQAYMNWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Nucleophilic Substitution
This method involves the nucleophilic substitution of halogen atoms in pyrimidine derivatives. The general steps include:
Starting Materials : 4-chloro-6-(4-methylphenyl)pyrimidine and a trifluoromethylating agent.
Reagents : Common reagents include potassium fluoride (KF) and trifluoromethyl iodide (CF3I).
Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-120°C).
Yield : This method often results in moderate to high yields (60%-85%) depending on the specific conditions used.
Method B: Cyclization Reactions
Cyclization reactions can also be employed to synthesize pyrimidine derivatives:
Starting Materials : Aromatic aldehydes, amines, and malonic acid derivatives.
Reagents : Acid catalysts such as p-toluenesulfonic acid or Lewis acids can facilitate the cyclization.
Reaction Conditions : The reaction is typically performed under reflux conditions in solvents like ethanol or acetic acid.
Yield : Yields may vary significantly, often ranging from 50% to 90%, influenced by the reaction time and temperature.
Method C: Multi-step Synthesis
A more complex route involves multiple steps, including:
Formation of Intermediate Compounds :
- Initial formation of a substituted pyrimidine using a condensation reaction between an appropriate amine and a carbonyl compound.
-
- Introduction of chlorine at the 4-position using chlorinating agents such as phosphorus oxychloride (POCl3).
-
- Employing trifluoromethylating agents under basic conditions to introduce the trifluoromethyl group at the desired position.
-
- Completing the synthesis through cyclization to form the final pyrimidine structure.
- Yield : This multi-step method can yield products with purities exceeding 90%, although overall yields may be lower due to losses at each step.
Comparison of Methods
| Method | Key Steps | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Simple halogen substitution | 60%-85% | Straightforward, fewer reagents | Limited scope of substrates |
| Cyclization | Multi-component reaction | 50%-90% | Versatile for various derivatives | Longer reaction times |
| Multi-step Synthesis | Multiple transformations | Varies, often <50% | High purity and selectivity | Complex procedure, lower overall yield |
The preparation of Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- can be achieved through various synthetic routes, each with its own advantages and challenges. The choice of method largely depends on the desired yield, purity requirements, and available starting materials. Further research into optimizing these methods could enhance efficiency and applicability in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Electrophilic substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic substitution: Electrophiles like nitric acid or sulfuric acid under controlled temperatures.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various aromatic derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and cellular pathways.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals with herbicidal and pesticidal properties
Mechanism of Action
The mechanism of action of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Stability
- Target Compound: Position 2: Trifluoromethyl (CF₃) enhances electron-withdrawing effects, stabilizing the pyrimidine ring . Position 5: Phenyl group contributes to planarity; dihedral angles between pyrimidine and phenyl rings are likely <15°, similar to analogs in . Position 6: 4-Methylphenyl increases hydrophobicity, comparable to 6-methyl substituents in related compounds .
- Analog 1 (): N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Key Differences:
- Position 4: Fluorophenyl instead of chlorine.
- Position 5: (4-Methoxyphenyl)aminomethyl introduces hydrogen-bonding capacity . Structural Impact:
- Dihedral angles (12.0–12.8°) between pyrimidine and aryl groups suggest similar planarity to the target compound.
Intramolecular N–H⋯N hydrogen bonding stabilizes conformation, absent in the target compound due to lack of amine groups .
Analog 2 () :
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine- Key Differences :
- Positions 5 and 6: Methyl groups instead of phenyl and 4-methylphenyl.
Data Table: Key Structural and Functional Comparisons
Biological Activity
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- (CAS No. 651315-71-8) is a complex organic compound with notable biological activities attributed to its unique structural features. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family and is characterized by:
- Molecular Formula : C18H12ClF3N2
- Molecular Weight : 358.75 g/mol
- Density : Approximately 1.5 g/cm³
- Boiling Point : Approximately 166.9 °C
The structural configuration includes a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and phenyl groups at the 5- and 6-positions. These substituents enhance the compound's reactivity and potential biological activities due to their electron-withdrawing properties.
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds similar to Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- exhibit significant activity against various bacterial strains. For instance, studies have shown that certain pyrimidine derivatives can inhibit Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Antiviral Activity
Pyrimidines are also explored for their antiviral potential. The presence of trifluoromethyl groups has been associated with enhanced antiviral activity due to improved lipophilicity and metabolic stability. Research has demonstrated that pyrimidine derivatives can effectively inhibit viral replication in vitro, although specific data on this particular compound remains limited.
Anticancer Activity
The anticancer properties of Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- have been a focal point in recent studies. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.75–9.46 | |
| K562 (Leukemia) | <1 | |
| HeLa (Cervical) | Not specified | |
| A549 (Lung) | Not specified |
In comparison to standard chemotherapy agents like 5-Fluorouracil, some pyrimidine derivatives have demonstrated superior selectivity and efficacy against cancer cells .
The mechanism by which Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, studies have indicated that certain derivatives can inhibit protein kinases associated with cancer growth, leading to apoptosis in cancer cells .
Case Studies
- Anticancer Study : A recent investigation evaluated a series of pyrimidine derivatives for their anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The best-performing compound showed an IC50 value significantly lower than that of the control drug, indicating its potential as a therapeutic agent .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various pyrimidine derivatives against strains like Staphylococcus aureus and Listeria monocytogenes, demonstrating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
